Synthetic Yield Comparison: Bromo Analog Demonstrates Superior One-Step Bromination Efficiency
The one-step bromination of 3-aminopyrazine-2-carbonitrile to produce 3-amino-6-bromopyrazine-2-carbonitrile proceeds with a high isolated yield of 83%, demonstrating an efficient and scalable synthetic route . This contrasts with literature reports for analogous halogenation reactions to produce the corresponding chloro derivative, which typically require more forcing conditions or multi-step sequences. The high yield is particularly significant for procurement decisions involving cost-per-gram calculations at scale.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 83% (one-step bromination from 3-aminopyrazine-2-carbonitrile) |
| Comparator Or Baseline | 3-Amino-6-chloropyrazine-2-carbonitrile (no directly comparable one-step chlorination yield reported in open literature; synthesis typically requires alternative routes) |
| Quantified Difference | Target compound synthesis documented with 83% yield; comparator lacks equivalent direct halogenation yield data |
| Conditions | Bromination: Br₂ (0.95 mL, 19 mmol) added dropwise to 3-aminopyrazine-2-carbonitrile (1.7 g, 14 mmol) in acetic acid (40 mL) at room temperature, heated to 60°C for 30 min, cooled, poured into ice water, filtered, washed with water; isolated as yellow solid (2.3 g) |
Why This Matters
Higher synthetic yield directly translates to lower cost-per-gram for procurement at research and pilot scales, reducing overall project expenditure.
